molecular formula C15H19NO2 B3047880 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane CAS No. 147011-43-6

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane

Cat. No. B3047880
M. Wt: 245.32 g/mol
InChI Key: OWIKXZCJZUVNPT-UHFFFAOYSA-N
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Description

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane, also known as PDADU, is a chemical compound that has been widely studied for its potential applications in scientific research. PDADU belongs to the family of spirocyclic compounds, which are known for their unique structural and biological properties.

Mechanism Of Action

The exact mechanism of action of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane is not fully understood, but it is believed to act on multiple targets in the body. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may contribute to its neuroprotective effects. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its antitumor properties.

Biochemical And Physiological Effects

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to have a variety of biochemical and physiological effects. In animal studies, 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to improve cognitive function and memory retention. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has also been shown to have antioxidant properties and may help protect against oxidative stress. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to have antitumor effects in vitro and in vivo, although the exact mechanism of action is not fully understood.

Advantages And Limitations For Lab Experiments

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has several advantages for lab experiments, including its low toxicity and high stability. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane is also relatively easy to synthesize, making it a cost-effective option for research. However, 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has some limitations, including its low solubility in water and its tendency to form aggregates at high concentrations.

Future Directions

There are several future directions for research on 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane. One area of research is the development of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane and its potential applications in cancer therapy.

Scientific Research Applications

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has also been studied for its potential as an antitumor agent and may have applications in cancer therapy.

properties

IUPAC Name

10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-4-13(5-3-1)10-16-11-14(6-7-14)15(12-16)17-8-9-18-15/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIKXZCJZUVNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC23OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433151
Record name 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane

CAS RN

147011-43-6
Record name 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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